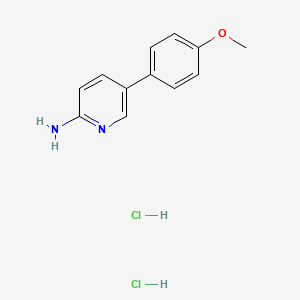

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride

Vue d'ensemble

Description

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound used in scientific research . It is a versatile material that offers immense potential due to its unique properties, aiding in the development of innovative solutions across various fields.

Molecular Structure Analysis

The empirical formula of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is C11H11N3O and its molecular weight is 201.22 . The SMILES string representation is COc1ccc(cc1)-c2cnc(N)nc2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride are not fully detailed in the available resources. It is known to be a solid .Applications De Recherche Scientifique

Application Summary

This compound is used in the synthesis of hybrid compounds, which include fragments of 5-aryl-2,2′-bipyridines and pyrene . These hybrid compounds are of potential interest from the point of view of practical application .

Results or Outcomes

2. Inhibition of Linoleate Oxygenase Activity of ALOX15

Application Summary

Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which may include “5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride”, are studied for their potential as inhibitors of the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Methods of Application

The methods of application involve in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

Results or Outcomes

The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

3. Synthesis of Ruthenium(II)-2, 2′-bipyridine/1, 10-phenanthroline Complexes

Application Summary

This compound is used in the synthesis of Ruthenium(II)-2, 2′-bipyridine/1, 10-phenanthroline complexes . These complexes are of interest due to their rich electrochemical and photophysical properties .

Methods of Application

The synthesis involves the reaction of (E)-2-(((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .

Results or Outcomes

The complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .

4. Synthesis of Imidazo[1,2-a]pyridines

Application Summary

This compound is used in the synthesis of imidazo[1,2-a]pyridines . These compounds have attracted significant interest due to their promising and diverse bioactivity .

Methods of Application

The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

5. Inhibition of Linoleate Oxygenase Activity of ALOX15

Application Summary

Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which may include “5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride”, are studied for their potential as inhibitors of the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Methods of Application

The methods of application involve in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

Results or Outcomes

The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Application Summary

This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These compounds have attracted significant interest due to their promising and diverse bioactivity .

Methods of Application

The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Results or Outcomes

The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Safety And Hazards

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQHMWLRCKDUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661726 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride | |

CAS RN |

1185081-59-7 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

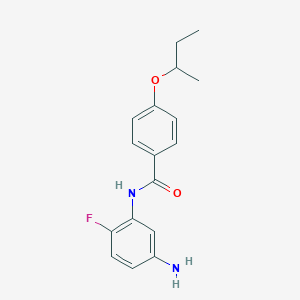

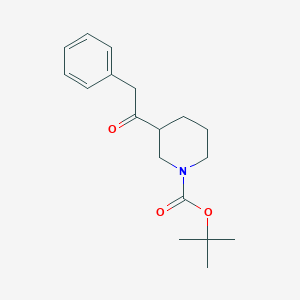

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)

![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1388970.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)